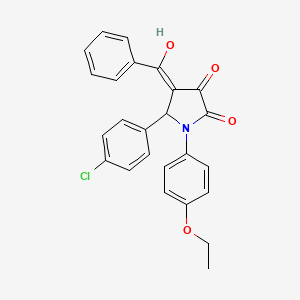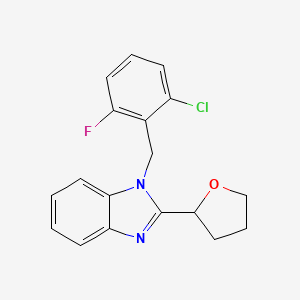![molecular formula C12H8Cl3N3 B11057013 2-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11057013.png)
2-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazone linkage between a pyridine ring and a 2,4,6-trichlorophenyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine typically involves the reaction of 2,4,6-trichlorophenylhydrazine with a pyridine aldehyde under acidic conditions. The reaction is usually carried out in ethanol with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours, and the product is purified by recrystallization from dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Hydrazine derivatives.
Substitution: Substituted trichlorophenyl derivatives.
Scientific Research Applications
2-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine involves its interaction with various molecular targets. The hydrazone linkage can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The trichlorophenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]benzofuran: Similar structure but with a benzofuran ring instead of pyridine.
Tris(2,4,6-trichlorophenyl)methyl radicals: Compounds with multiple trichlorophenyl groups, used in luminescent materials.
Uniqueness
2-[(E)-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine is unique due to its combination of a pyridine ring and a trichlorophenyl group linked by a hydrazone. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H8Cl3N3 |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-pyridin-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H8Cl3N3/c13-8-5-10(14)12(11(15)6-8)18-17-7-9-3-1-2-4-16-9/h1-7,18H/b17-7+ |
InChI Key |
GYOHUZQKXBXXJC-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11056937.png)

![ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B11056948.png)
![Benzyl 7-(3-methylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11056961.png)
![2H-1,4-Benzoxazine, 4-[(4-fluoro-1-naphthalenyl)sulfonyl]-3,4-dihydro-](/img/structure/B11056969.png)

![4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11056971.png)
![Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11056979.png)
![1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea](/img/structure/B11056986.png)
![1-(4-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11056989.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(4-methylphenyl)-3-(4-pyridinyl)-](/img/structure/B11056996.png)
![4-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057007.png)
![11-(3,4,5-trimethoxyphenyl)-4,6,7,8,9,11-hexahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11057014.png)
![4-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11057021.png)
